molecular formula C23H18N6O2 B607654 Filgotinib CAS No. 1206101-20-3

Filgotinib

货号 B607654
CAS 编号: 1206101-20-3
分子量: 410.437
InChI 键: QZXABVVSCDZCLR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击“快速查询”以从我们的专家团队获取报价。
  • 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Filgotinib, sold under the brand name Jyseleca, is a medication used for the treatment of rheumatoid arthritis (RA). It was developed by the Belgian-Dutch biotech company Galapagos NV . The most common side effects include nausea, upper respiratory tract infection, urinary tract infection, and dizziness . Filgotinib was approved for medical use in both the European Union and Japan in September 2020 .


Synthesis Analysis

Filgotinib was used as the lead compound to synthesize novel triazolopyridine derivatives . A detailed synthetic method of Filgotinib is described in a patent .


Molecular Structure Analysis

Filgotinib is a selective JAK1 inhibitor with a triazolopyridine core structure . The molecular formula of Filgotinib is C21H23N5O3S . Four solid forms of filgotinib hydrochloride were introduced, including form A (trihydrate), form B (DMF solvate), form C (DMSO-water solvate), and form D (anhydrate) .

科研应用

  1. 药物相互作用和避孕效果:Filgotinib不会改变口服避孕药左炔诺孕酮/炔雌醇的药代动力学,表明在接受Filgotinib治疗的人群中激素避孕药仍然有效(Begley等,2020)

  2. 克罗恩病治疗:与安慰剂相比,Filgotinib显著促进了患有活动性克罗恩病的患者的临床缓解,展示了可接受的安全性(Vermeire et al., 2017)

  3. 肝功能受损患者的药代动力学:在中度肝功能受损的受试者中,Filgotinib耐受良好,无需预定义的剂量调整(Anderson et al., 2019)

  4. 炎症性疾病的批准:Filgotinib在欧盟和日本获得了治疗中度至重度活动性类风湿关节炎的批准,临床研究证明了其有效性(Dhillon & Keam, 2020)

  5. 对克罗恩病炎症标志物的影响:Filgotinib治疗导致了系统和黏膜炎症标志物的减少,与克罗恩病的内镜反应相关(Keshav et al., 2018)

  6. 类风湿关节炎的长期安全性:Filgotinib在类风湿关节炎治疗中展示了可接受的长期安全性和持久的有效性(Westhovens et al., 2018)

  7. 类风湿关节炎中的转录谱调节:Filgotinib治疗显示出剂量依赖性地降低了类风湿关节炎患者JAK/STAT信号传导和炎症基因的表达(Taylor et al., 2019)

  8. 对甲氨蝶呤无效反应类风湿关节炎的疗效:Filgotinib在对甲氨蝶呤无效反应的类风湿关节炎患者中显示出疗效(Combe et al., 2019)

  9. 年龄和肾功能受损对药代动力学的影响:年龄和肾功能受损不会显著影响Filgotinib的药代动力学,表明其适用于广泛的患者人群(Namour et al., 2018)

  10. 克罗恩病的分子标志物调节:Filgotinib治疗改善了克罗恩病患者黏膜中与JAK1相关的分子疾病活性,与临床指标相关(Reinisch et al., 2020)

  11. 对甲氨蝶呤治疗未反应的类风湿关节炎的疗效:Filgotinib在对甲氨蝶呤治疗未反应的类风湿关节炎患者中显示出显著改善(Westhovens et al., 2019)

  12. 类风湿关节炎的汇总安全性分析:来自3期研究的汇总安全数据突出了Filgotinib在类风湿关节炎患者中的有利安全性和耐受性(Besuyen et al., 2020)

  13. 对银屑病性关节炎患者报告的结果的影响:Filgotinib治疗导致了活动性银屑病性关节炎患者报告的结果在临床上有意义的改善(Coates et al., 2019)

  14. 溃疡性结肠炎的长期疗效和安全性:Filgotinib在溃疡性结肠炎患者中维持症状缓解和健康相关生活质量长达4年,没有新的安全信号(Feagan et al., 2023)

  15. 类风湿关节炎的疗效和安全性:在对甲氨蝶呤反应不足的类风湿关节炎患者中观察到Filgotinib的持续疗效和安全性长达52周(Combe et al., 2020)

  16. 溃疡性结肠炎治疗算法中的应用:对现有数据的审查表明Filgotinib是溃疡性结肠炎中适中至重度患者的生物制剂未经过和经历过治疗的有效且安全的选择(D'Amico et al., 2021)

  17. 活动性银屑病性关节炎的疗效:Filgotinib在活动性银屑病性关节炎中显示出疗效,患者比安慰剂更早地达到反应并更稳定地维持(Mease et al., 2019)

  18. 老年类风湿关节炎患者的疗效和安全性:Filgotinib在老年类风湿关节炎患者中是有效且安全的,200毫克剂量观察到更高的反应率(Aletaha et al., 2022)

  19. 溃疡性结肠炎的长期疗效和安全性:SELECTIONLTE研究的中期分析显示,接受Filgotinib 200毫克治疗的溃疡性结肠炎患者的症状和健康相关生活质量持续改善(Feagan Senior Scientific Officer et al., 2022)

  20. 类风湿关节炎患者的汇总安全性分析:对Filgotinib在类风湿关节炎患者中的3期研究进行的汇总安全性分析证实了其良好的安全性和耐受性(Walker et al., 2020)

Safety And Hazards

Filgotinib is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . Over a median of 1.6 and maximum of 5.6 years of exposure, safety/tolerability of Filgotinib was similar, with a lower incidence of infections .

未来方向

The advent of licensed targeted therapies for SLE might also open new perspectives in the management of CLE . Filgotinib exposure following 200 mg once-daily dosing covers the half-maximal inhibitory concentration (IC 50) for JAK1 in human whole blood . Filgotinib is approved for the treatment of RA in Europe, the UK, and Japan but has not received approval for any indication in the USA .

性质

IUPAC Name

N-[5-[4-[(1,1-dioxo-1,4-thiazinan-4-yl)methyl]phenyl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3S/c27-20(17-8-9-17)23-21-22-19-3-1-2-18(26(19)24-21)16-6-4-15(5-7-16)14-25-10-12-30(28,29)13-11-25/h1-7,17H,8-14H2,(H,23,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIJLVEAXPNLDTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=NN3C(=N2)C=CC=C3C4=CC=C(C=C4)CN5CCS(=O)(=O)CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80152935
Record name Filgotinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80152935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

There are four Janus kinase (JAK) enzymes including JAK1, JAK2, JAK3, and tyrosine kinase 2. JAK1 mediates inflammatory cytokine signaling, while JAK2 and JAK3 are important components of hematologic and immune functions. Filgotinib selectively inhibits JAK1 and is for example nearly 30-fold more selective for JAK1 compared to JAK2. The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is implicated in several inflammatory pathologies and has been found to be continuously active in patients who have RA. Sustained activation of this pathway contributes to aberrant processes which lead to disease progression including elevated levels of matrix metalloproteinases (MMPs) and reduced cell apoptosis in RA affected synovial tissues. Filgotinib acts on the JAK-STAT pathway by selectively inhibiting JAK1 phosphorylation and preventing STAT activation, which ultimately results in reduced proinflammatory cytokine signaling.
Record name Filgotinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14845
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Filgotinib

CAS RN

1206161-97-8
Record name Filgotinib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206161-97-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Filgotinib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1206161978
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Filgotinib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14845
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Filgotinib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80152935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[5-[4-[(1,1-Dioxido-4-thiomorpholinyl)methyl]phenyl][1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FILGOTINIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3XVL385Q0M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
4,780
Citations
JA Singh - Jama, 2019 - jamanetwork.com
… 31.1% and for filgotinib, 100 mg, vs placebo were 57.5% vs 31.1%). Filgotinib was more effective … occurred among patients who received filgotinib.Serious adverse events and infections …
Number of citations: 10 jamanetwork.com
BG Feagan, S Danese, EV Loftus, S Vermeire… - The Lancet, 2021 - thelancet.com
… assigned to receive filgotinib 100 mg (n=277), filgotinib 200 mg (… assigned to receive filgotinib 100 mg (n=285), filgotinib 200 mg (n… 270 patients who had received filgotinib 100 mg in the …
Number of citations: 213 www.thelancet.com
F Namour, K Anderson, C Nelson, C Tasset - Clinical Pharmacokinetics, 2022 - Springer
… (4.9–10.7 h for filgotinib and 19.6–27.3 h for the primary metabolite), steady state in plasma is reached by day 2 for filgotinib and day 4 for its metabolite. Filgotinib is mainly eliminated in …
Number of citations: 12 link.springer.com
JM Tarrant, R Galien, W Li, L Goyal, Y Pan… - Rheumatology and …, 2020 - Springer
Introduction The Janus kinase (JAK) inhibitor therapeutic class has shown significant clinical benefit in the treatment of rheumatoid arthritis (RA). We sought to gain insight into the mode …
Number of citations: 32 link.springer.com
B Combe, A Kivitz, Y Tanaka… - Annals of the …, 2021 - ard.bmj.com
… oral filgotinib in patients with RA randomised 3:3:2:3 to filgotinib 200 mg (FIL200) or filgotinib 100 … Filgotinib was superior to placebo in key secondary endpoints assessing RA signs and …
Number of citations: 139 ard.bmj.com
A Kavanaugh, J Kremer, L Ponce, R Cseuz… - Annals of the …, 2017 - ard.bmj.com
… similar in the placebo and filgotinib groups (∼40%). Eight patients on filgotinib and one on placebo had a serious TEAE, and four patients, all of whom received filgotinib, experienced a …
Number of citations: 228 ard.bmj.com
S Dhillon, SJ Keam - Drugs, 2020 - Springer
… 2020, filgotinib received its first approvals in the EU and Japan. In the EU, filgotinib is indicated … This article summarizes the milestones in the development of filgotinib leading to this first …
Number of citations: 45 link.springer.com
PC Taylor, M Abdul Azeez… - Expert Opinion on …, 2017 - Taylor & Francis
… for efficacy and safety of filgotinib, an investigational selective … Expert opinion: The selectivity of filgotinib for JAK1 may have … Filgotinib clinical trial data to date has been encouraging …
Number of citations: 43 www.tandfonline.com
MC Genovese, K Kalunian, JE Gottenberg… - Jama, 2019 - jamanetwork.com
… 1 retinal vein occlusion were reported with filgotinib; there were no opportunistic infections, … response or intolerance to 1 or more bDMARDs, filgotinib, 100 mg daily or 200 mg daily, …
Number of citations: 243 jamanetwork.com
F Namour, PM Diderichsen, E Cox, B Vayssière… - Clinical …, 2015 - Springer
… Filgotinib (GLPG0634) is a selective inhibitor of Janus kinase 1 (JAK1) currently in … Here, we describe the pharmacokinetics of filgotinib and its active metabolite in healthy volunteers …
Number of citations: 152 link.springer.com

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。